molecular formula C13H14N2O2 B1336339 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid CAS No. 957514-14-6

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid

Cat. No. B1336339
M. Wt: 230.26 g/mol
InChI Key: JKJCWJGBTJPKEQ-UHFFFAOYSA-N
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Description

The compound of interest, 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their various applications in medicinal chemistry, coordination chemistry, and materials science due to their unique structural and electronic properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the context of the provided papers, similar compounds are synthesized through solvothermal reactions, as seen with the coordination polymers involving a pyrazole-based ligand . Another method includes the reaction of 4-aminoantipyrine with other reagents, such as 2-mercaptobenzoic acid, to afford pyrazole derivatives . These methods highlight the versatility of pyrazole chemistry in generating a wide array of compounds with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound, 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, shows that the ions pack in chains through hydrogen bond interactions . Similarly, the structure of 3,5-dimethylpyrazole-2-hydroxy-5-(phenyldiazenyl)benzoic acid reveals intermolecular hydrogen bonds forming four-component clusters . These studies demonstrate the importance of non-covalent interactions in the solid-state assembly of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive nitrogen atoms. They can form coordination compounds with transition metals, as seen in the synthesis of pro-porous coordination polymers . Additionally, they can undergo proton transfer reactions to form ion-pair compounds, which can further assemble into supramolecular structures . These reactions not only expand the utility of pyrazole derivatives but also allow for the creation of materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the thermal behavior of coordination compounds featuring pyrazole-based ligands indicates high thermal robustness, with some compounds being stable in air up to 500 °C . The electronic structure and stability of these compounds can be investigated using computational methods such as Density Functional Theory (DFT), which helps in understanding their reactivity and potential applications . Moreover, the inclusion of pyrazole derivatives in host-guest complexes can affect their physical properties, such as solubility and melting points .

Scientific Research Applications

Molecular Interactions and Biological Studies

  • Pyrazoles, including derivatives like 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid, are crucial in pharmacology. A study explored the molecular interactions of pyrazole-based drug candidates, including their antimicrobial activities against various bacterial strains like Staphylococcus aureus and Escherichia coli. These compounds were characterized using NMR, IR, UV, and mass spectrophotometry (Shubhangi et al., 2019).

Corrosion Inhibition and Density Functional Theory Study

  • Bipyrazolic compounds, such as those related to 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid, have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) explored their inhibition efficiencies and reactive sites, correlating computational results with experimental data (Wang et al., 2006).

Synthesis and Characterization of Palladium Complexes

  • Research on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands, including derivatives similar to 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid, revealed insights into their structure and stability. Diffusion NMR studies and theoretical calculations were conducted to understand the properties of these complexes (Guerrero et al., 2008).

Nanocrystal Growth and Photocatalytic Activities

  • The role of pyrazole-derived compounds in the growth of CdS nanocrystals was investigated. These compounds, related to 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid, facilitated the controlled growth of nanocrystals with varied shapes, which showed promising photocatalytic activities (Mondal et al., 2015).

Synthesis and Biological Activity of Metal Complexes

  • Studies on the synthesis and biological activity of metal complexes using pyrazole compounds demonstrated their potential in medicinal chemistry. These complexes exhibited cytotoxic properties against various cell lines, highlighting the relevance of pyrazole derivatives in therapeutic applications (Sobiesiak et al., 2010).

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-11(13(16)17)7-12(8)15-10(3)6-9(2)14-15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJCWJGBTJPKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212560
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid

CAS RN

957514-14-6
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957514-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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